molecular formula C32H28N2O4 B15016751 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B15016751
M. Wt: 504.6 g/mol
InChI Key: QUWLISHSRIBEPI-STKMKYKTSA-N
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Description

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyclopropyl group, a formamido group, and a benzoate ester, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the formamido group, and the final esterification to form the benzoate. Key steps may include:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of the Formamido Group: This step involves the reaction of the cyclopropyl intermediate with a formamide derivative, often under acidic or basic conditions to facilitate the formation of the formamido group.

    Esterification to Form the Benzoate: The final step involves the esterification of the intermediate with benzoic acid or a benzoate derivative, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: Its chemical properties may make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.

    Pathway Modulation: The compound could influence cellular pathways by affecting the expression or activity of key proteins involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C32H28N2O4/c1-2-37-29-20-23(18-19-28(29)38-31(36)24-12-6-3-7-13-24)22-33-34-30(35)27-21-32(27,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-20,22,27H,2,21H2,1H3,(H,34,35)/b33-22+

InChI Key

QUWLISHSRIBEPI-STKMKYKTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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